N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of cyano, fluorophenyl, and formamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures (e.g., 70°C) for several hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst presence.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and fluorophenyl groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Known for its analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with notable biological activity.
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide stands out due to its unique combination of cyano, fluorophenyl, and formamido groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-5-10(6-12(19)7-11)17(25)22-9-16(24)23-15(8-21)13-3-1-2-4-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVCALBIBPUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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